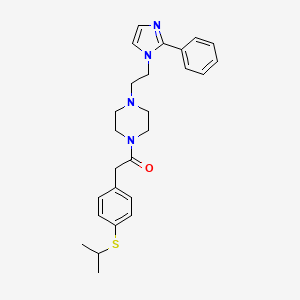

2-(4-Bromophenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone, also known as BRD-9424, is a small molecule inhibitor that has gained attention in recent years for its potential therapeutic applications. This compound has been studied extensively in the field of cancer research due to its ability to target specific proteins involved in cancer cell growth and survival. In

Scientific Research Applications

Hydrogen Bonding in Enaminones

The study of hydrogen-bonding patterns in compounds similar to 2-(4-Bromophenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone, such as enaminones, reveals bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups. This interaction forms a six-membered hydrogen-bonded ring and leads to the formation of centrosymmetric dimers. Weak C-H...Br interactions further stabilize the crystal structures by linking the molecules into chains. Additional weak Br...O, C-H...π, and C-H...O interactions contribute to the overall stability of the crystal structure (Balderson et al., 2007).

Synthesis of N-Acetyl Enamides

The synthesis of N-Acetyl enamides, such as N-(1-(4-Bromophenyl)vinyl)acetamide, through reductive acetylation of oximes mediated with Iron(II) acetate, demonstrates a method for creating compounds with similar structures to 2-(4-Bromophenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone. This process involves multiple chemical reagents and steps, highlighting the complexity and versatility of synthetic organic chemistry (Tang et al., 2014).

Novel Synthesis Approaches

Research on synthesizing compounds like 1-{4a,6-Dimethyl-4a,9a-dihydropyrano[3,4-b]indol-9(1H)-yl}ethanone through the reaction of brominated precursors with various amines and subsequent conversion to amides underlines innovative approaches in organic synthesis. This work demonstrates the potential for creating a diverse array of compounds with structural similarities to 2-(4-Bromophenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone, expanding the toolkit available for drug discovery and materials science (Skladchikov et al., 2012).

Estrogen Receptor Binding and Photophysical Properties

The study of 2-pyridin-2-yl-1H-indole derivatives for their estrogen receptor binding affinity and photophysical properties provides insights into the biological activities and potential applications of compounds like 2-(4-Bromophenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone. These compounds exhibit long-wavelength fluorescent emission, which varies with solvent polarity and pH, and some derivatives show reasonable binding affinities to estrogen receptors (Kasiotis & Haroutounian, 2006).

Catalytic Behavior in Polymerization

Research on the synthesis and characterization of iron and cobalt dichloride complexes bearing 2-quinoxalinyl-6-iminopyridines reveals their catalytic behavior toward ethylene reactivity. These complexes demonstrate good catalytic activities for ethylene oligomerization and polymerization, suggesting potential industrial applications for similar compounds in the catalysis and polymer chemistry sectors (Sun et al., 2007).

properties

IUPAC Name |

2-(4-bromophenyl)-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrN2O/c22-19-4-1-15(2-5-19)13-21(25)24-12-9-18-14-17(3-6-20(18)24)16-7-10-23-11-8-16/h1-8,10-11,14H,9,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPQRUKCPOJJVRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)CC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2836396.png)

![N-(4-fluorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2836397.png)

![2-chloro-6-fluoro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2836399.png)

![1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2836401.png)

![N-(3-methylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2836407.png)

![5-(3-methoxybenzoyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2836410.png)

![1-Benzo[1,3]dioxol-5-ylmethyl-4-(thiophene-2-sulfonyl)-piperazine](/img/structure/B2836412.png)

![[(1S,3R)-3-Aminocyclopentyl]-piperidin-1-ylmethanone](/img/structure/B2836413.png)